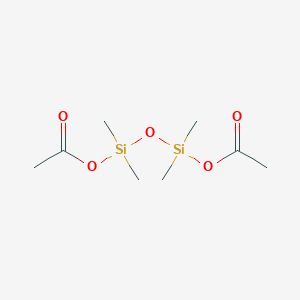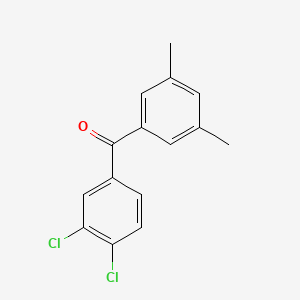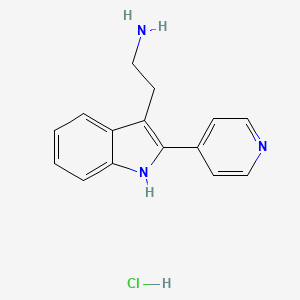
2-(2-(Pyridin-4-yl)-1h-indol-3-yl)ethanamine hydrochloride
Overview
Description
The compound “2-(2-(Pyridin-4-yl)-1h-indol-3-yl)ethanamine hydrochloride” is a hydrochloride salt of a molecule that contains an indole and a pyridine ring . Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom.
Molecular Structure Analysis
The molecular structure of this compound would likely show the indole and pyridine rings connected by a two-carbon ethanamine chain . The presence of nitrogen in both rings would likely result in the potential for hydrogen bonding and other polar interactions.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and pyridine rings. Both of these structures are aromatic and relatively stable, but they can participate in electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the indole and pyridine rings could contribute to its stability and solubility .
Scientific Research Applications
DNA Binding and Cytotoxicity Studies
Copper(II) complexes of tridentate ligands, including those similar in structure to 2-(2-(Pyridin-4-yl)-1H-indol-3-yl)ethanamine hydrochloride, have been synthesized and characterized. These complexes exhibit significant DNA binding propensity and demonstrate low toxicity towards different cancer cell lines. Their DNA cleavage activity, particularly in the presence of reducing agents due to hydroxyl radicals, suggests potential applications in targeted cancer therapy and the study of DNA interactions (Kumar et al., 2012).
Novel Synthetic Methods
Novel synthetic methods for creating derivatives of indole and pyridine, which include the structure of interest, have been developed. These methods offer new pathways for the synthesis of complex molecules, potentially useful in the development of new pharmaceuticals or materials (Hayashi et al., 2004).
Corrosion Inhibition
Cadmium(II) Schiff base complexes, incorporating ligands similar to this compound, have shown to inhibit corrosion on mild steel. This finding opens up applications in materials science, particularly in the protection of metals against corrosion (Das et al., 2017).
Ligand Exchange and Spin State Equilibria
Fe(II) complexes based on pentadentate and tetradentate ligands related to the compound have been studied for their ligand exchange and spin state equilibria in aqueous media. Such complexes have potential applications in molecular magnets and spintronics, offering insights into the design of switchable magnetic materials (Draksharapu et al., 2012).
Anticancer Activity
Piperazine-2,6-dione derivatives and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, structurally related to this compound, were synthesized and evaluated for their anticancer activity. Some of these compounds exhibited good anticancer activity against various cancer cell lines, highlighting the potential of such structures in the development of new anticancer agents (Kumar et al., 2013).
properties
IUPAC Name |
2-(2-pyridin-4-yl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.ClH/c16-8-5-13-12-3-1-2-4-14(12)18-15(13)11-6-9-17-10-7-11;/h1-4,6-7,9-10,18H,5,8,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWRMMDPJLNZMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=NC=C3)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377985 | |
| Record name | 2-[2-(Pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
374064-06-9 | |
| Record name | 2-[2-(Pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



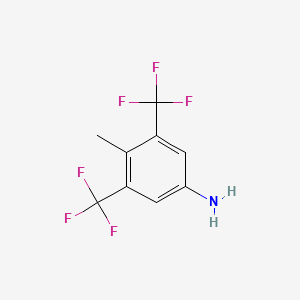
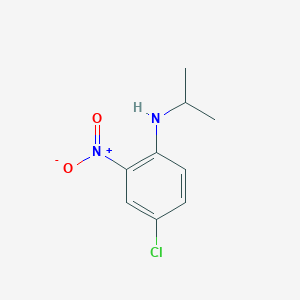



![2-Oxaspiro[4.5]decane-1,3-dione](/img/structure/B1597672.png)

![2-[(4-Chlorophenyl)sulfonyl]ethanethioamide](/img/structure/B1597677.png)
![4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride](/img/structure/B1597679.png)


